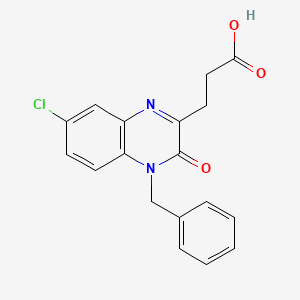
N-Methyl-1-phenylcyclopropanamine
Übersicht
Beschreibung
“N-Methyl-1-phenylcyclopropanamine” is a chemical compound with the molecular formula C10H13N . It is also known by its synonyms "Cyclopropanamine, N-methyl-1-phenyl-" .
Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 223.1±19.0 °C and a predicted density of 1.01±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 8.47±0.20 .Wissenschaftliche Forschungsanwendungen
LSD1 Inhibitors for CNS Disorders : Blass (2016) discusses the role of cyclopropanamine compounds, including N-Methyl-1-phenylcyclopropanamine, as LSD1 inhibitors. LSD1 is a demethylase enzyme influencing gene expression, with potential therapeutic applications for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Solid-Phase Extraction for Analyte Determination : Bykov et al. (2017) utilized N-methyl-1-phenyl-2-propanamine in developing a method for determining trace amounts in urine samples. The study focused on selective extraction techniques using molecular imprinted polymer (MIP) - based sorbents, enhancing the sensitivity of GC/MS analyses (Bykov et al., 2017).
Synthesis and Characterization of N-alkyl-arylcyclohexylamines : Wallach et al. (2016) described the syntheses and analytical characterizations of various N-alkyl-arylcyclohexylamines, including this compound. The study provided insights into the analytical profiles of these compounds (Wallach et al., 2016).
Mechanistic Studies of Heteroatom-Oxidizing Enzymes : Wimalasena et al. (2001) researched the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions. They found that these compounds undergo unique transformations at room temperature, providing valuable insights for mechanistic studies of enzymes (Wimalasena et al., 2001).
Pharmacokinetics and Metabolism : Wu et al. (2006) investigated the pharmacokinetics and metabolism of selective androgen receptor modulators, including this compound. The study provided insights into the drug's absorption, clearance, distribution, and metabolism in rats (Wu et al., 2006).
Eigenschaften
IUPAC Name |
N-methyl-1-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10(7-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBPLSIDVQEIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



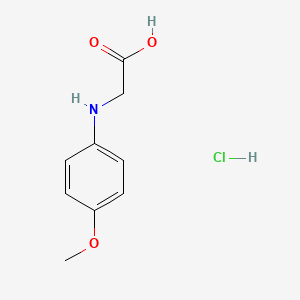
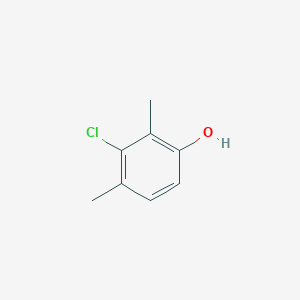


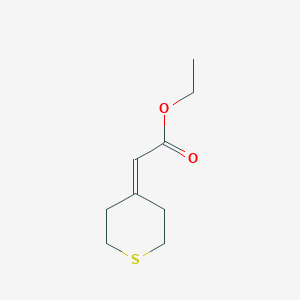

![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B3272495.png)

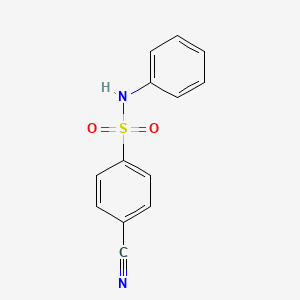
amino}prop-2-enoate](/img/structure/B3272517.png)
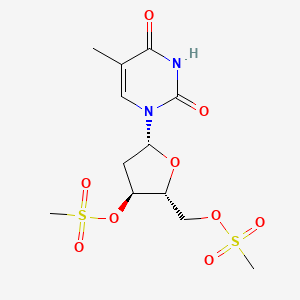
![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)
![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)
